7,10-Dioxodecanoic acid
Description
7,10-Dioxodecanoic acid (C₁₀H₁₆O₄) is a medium-chain fatty acid derivative featuring two ketone groups at positions 7 and 10. Dioxo fatty acids are characterized by their high polarity and reactivity, making them valuable in synthetic chemistry and biochemical pathways .
Properties
CAS No. |
53377-64-3 |
|---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
7,10-dioxodecanoic acid |
InChI |
InChI=1S/C10H16O4/c11-8-4-6-9(12)5-2-1-3-7-10(13)14/h8H,1-7H2,(H,13,14) |
InChI Key |
LBINJDHRJRGXSS-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)CCC=O)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 7,10-Dioxodecanoic acid can be synthesized through several methods. One common approach involves the oxidation of decanoic acid derivatives. For instance, the oxidation of 7,10-decanediol using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can yield 7,10-Dioxodecanoic acid .
Industrial Production Methods: In an industrial setting, the production of 7,10-Dioxodecanoic acid may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the controlled oxidation of decanoic acid derivatives under specific temperature and pressure conditions to optimize the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 7,10-Dioxodecanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized products.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The carboxylic acid groups can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alcohols for esterification, amines for amidation.
Major Products:
Oxidation: More oxidized derivatives.
Reduction: 7,10-decanediol.
Substitution: Esters and amides of 7,10-Dioxodecanoic acid
Scientific Research Applications
7,10-Dioxodecanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7,10-Dioxodecanoic acid involves its interaction with various molecular targets. The ketone and carboxylic acid groups can form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways. These interactions can modulate cellular processes, leading to potential therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
- Functional Groups: Unlike unsaturated analogs (e.g., 7,10-hexadecadienoic acid), 7,10-dioxodecanoic acid’s ketones enhance electrophilicity, making it more reactive in nucleophilic reactions .
- Chain Length : Medium-chain dioxo acids (C10) may exhibit better solubility in polar solvents compared to longer-chain analogs (C16–C18) .
Reactivity and Stability
- 5,9-Dioxodecanoic acid is stable under controlled microbial fermentation but reacts with reducing agents to form hydroxy-lactones . Similar reactivity is expected for 7,10-dioxodecanoic acid.
- 7,10-Hexadecadienoic acid demonstrates antioxidant activity in Chlorella sp., suggesting that dioxo derivatives might also participate in redox pathways, albeit with different mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
